D,L-亚磺酰佛罗里辛-L-半胱氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

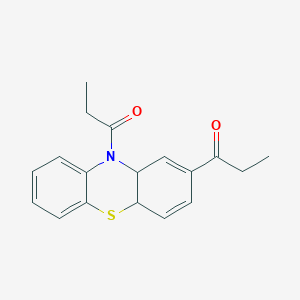

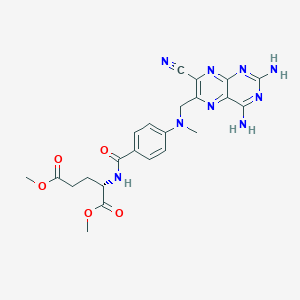

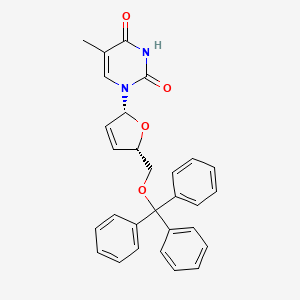

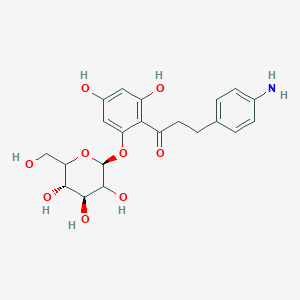

2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid: is a conjugated metabolite of sulforaphane and L-cysteine. It is classified as an antitumor agent and is known for its potential antioxidative activity . This compound is frequently studied in the context of chemical biology and biochemistry due to its role as a potential modulator of cellular detoxification pathways .

科学研究应用

Chemistry: In chemistry, 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid is used as a model compound to study the behavior of isothiocyanates and their conjugates .

Biology: In biological research, it is investigated for its role in modulating cellular detoxification pathways and inducing phase II detoxifying enzymes .

Medicine: In medicine, 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid is studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by modulating cell cycle regulatory proteins and inducing apoptosis .

Industry: In the industrial sector, 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid is used in the development of functional foods and nutraceuticals due to its antioxidative and antitumor properties .

作用机制

Target of Action

D,L-Sulforaphane-L-cysteine is a metabolite of Sulforaphane , a phytochemical found in cruciferous vegetables . It interacts with a wide range of proteins, some of which remain unidentified . One of the identified targets is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a crucial enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism .

Mode of Action

D,L-Sulforaphane-L-cysteine interacts with its targets, leading to various changes. For instance, it is strategically positioned at the entrance of the channel through which substrates enter NAMPT, bypassing the active site of the enzyme . By forming hydrogen bonds with residues K189, R349, and S275, D,L-Sulforaphane-L-cysteine establishes a linkage with NAMPT . This interaction mimics the behavior of a NAMPT activator (NAT), a known activating compound of this enzyme .

Biochemical Pathways

D,L-Sulforaphane-L-cysteine affects several biochemical pathways. It is a potent inducer of phase II detoxifying enzymes . The induction of these enzymes is mediated by the mitogen-activated protein kinase (MAPK) pathway . This compound also has potential antioxidative activity , which is expected due to similar behavior observed in other isothiocyanates .

Pharmacokinetics

It is known that after ingestion, sulforaphane undergoes metabolic transformation via the mercapturic acid pathway, involving its conjugation with glutathione . This initial conjugation paves the way for further biotransformation processes, leading to the generation of various metabolites such as sulforaphane-cysteine and sulforaphane-N-acetylcysteine .

Result of Action

The molecular and cellular effects of D,L-Sulforaphane-L-cysteine’s action are diverse. It has been extensively studied as a therapeutic compound due to its promising pharmacological effects such as anti-inflammatory, antitumoral, and antioxidant . For instance, it has been shown to inhibit the growth of epithelial ovarian cancer cells . It also induces a dose-dependent reduction in the viability of cancer cells .

生化分析

Biochemical Properties

D,L-Sulforaphane-L-cysteine has been shown to interact with various enzymes, proteins, and other biomolecules. It is known to have significant preventive and therapeutic effects in different human cancers . Early studies have shown that D,L-Sulforaphane-L-cysteine scavenges oxygen radicals by increasing cellular defenses against oxidative damage, mainly through the induction of phase II detoxification enzymes by nuclear factor erythroid 2-related factor 2 (Nrf2) .

Cellular Effects

D,L-Sulforaphane-L-cysteine has a variety of effects on cells and cellular processes. It has been shown to induce cell-cycle arrest in the G2/M phase and dose-dependently induce intracellular ERK activation, autophagy, and α-tubulin downregulation . These effects of D,L-Sulforaphane-L-cysteine were reversed by inhibiting the ERK pathway .

Molecular Mechanism

The molecular mechanism of action of D,L-Sulforaphane-L-cysteine involves a complex signaling mechanism involving Bax activation, downregulation of IAP family proteins, and Apaf-1 induction in regulation of D,L-Sulforaphane-L-cysteine-induced cell death . It also includes induction of apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D,L-Sulforaphane-L-cysteine change over time. It has been shown that D,L-Sulforaphane-L-cysteine can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer but not late-stage poorly differentiated cancer .

Dosage Effects in Animal Models

The effects of D,L-Sulforaphane-L-cysteine vary with different dosages in animal models. There is preclinical evidence that the oral administration of D,L-Sulforaphane-L-cysteine can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer .

Metabolic Pathways

D,L-Sulforaphane-L-cysteine is involved in the mercapturic acid pathway, producing predominantly cysteinylglycine (SFN-CG), cysteine (SFN-Cys), and N-acetyl-cysteine conjugates (SFN-NAC), which are excreted in the urine .

Transport and Distribution

D,L-Sulforaphane-L-cysteine is transported and distributed within cells and tissues. It is known to have a longer half-life and better blood–brain barrier permeability than those of SFN .

准备方法

Synthetic Routes and Reaction Conditions: 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid can be synthesized through the enzymatic hydrolysis of glucoraphanin by myrosinase . This process involves the cleavage of the thioglucoside linkage in glucoraphanin to produce D-glucose and unstable thiohydroxamate-O-sulfinate, which rearranges under neutral pH conditions to produce sulforaphane . The sulforaphane is then conjugated with L-cysteine to form 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid.

Industrial Production Methods: Industrial production of 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid involves the extraction of glucoraphanin from cruciferous vegetables such as broccoli, followed by enzymatic hydrolysis and subsequent conjugation with L-cysteine . Advanced extraction techniques such as high hydrostatic pressure extraction, solid-phase extraction, and microwave-assisted extraction are employed to increase the yield and purity of the compound .

化学反应分析

Types of Reactions: 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.

Major Products: The major products formed from these reactions include various sulforaphane derivatives and conjugates, which are studied for their enhanced biological activities .

相似化合物的比较

Sulforaphane: A natural isothiocyanate derived from cruciferous vegetables, known for its anticancer and antioxidative properties.

D,L-Sulforaphane N-Acetyl-L-cysteine: An orally active HDAC inhibitor and metabolite of sulforaphane with a longer half-life and better blood-brain barrier permeability.

Uniqueness: 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid is unique due to its conjugated structure, which combines the properties of sulforaphane and L-cysteine. This conjugation enhances its biological activity and stability, making it a promising compound for therapeutic applications .

属性

IUPAC Name |

2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPMSTCTVNEOCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCNC(=S)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

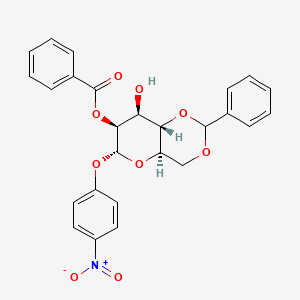

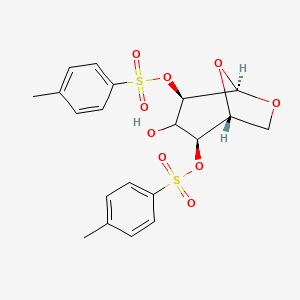

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)

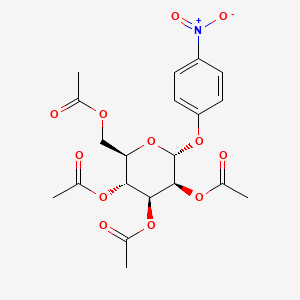

![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one](/img/structure/B1140205.png)